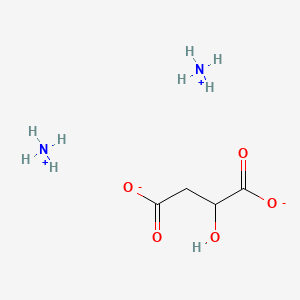
Ammonium malate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium malate refers to organic compounds containing malate and ammonium . It has two stoichiometries: NH4H(C2H3OH(CO2)2) with one ammonium ion per formula unit, and (NH4)2(C2H3OH(CO2)2) . Malate, the conjugate base of malic acid, is chiral . As a food additive, dithis compound has been used as a flavoring agent and as an acidity regulator .
Synthesis Analysis
This compound has been synthesized and its crystal growth, structural, optical, thermal, and mechanical properties have been studied . The monoammonium salt has been crystallized as the monohydrate .Molecular Structure Analysis
This compound has a molar mass of 151.118 g·mol−1 . Its chemical formula is C4H9NO5 . It appears as a white solid .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it participates in the glyoxylate shunt, an anaplerotic pathway that diverts carbon skeletons away from the catabolic reactions of the tricarboxylic acid cycle .Physical and Chemical Properties Analysis
This compound is a white solid with a density of 1.498 g/cm3 (monohydrate) . It has a molar mass of 151.118 g·mol−1 .Aplicaciones Científicas De Investigación
Scientific Research Applications of Ammonium Malate
Nonlinear Optical Material Development
- This compound (AM) has been synthesized and investigated for its potential as an organic nonlinear optical material. It has been successfully grown into sizable single crystals and characterized for its structural, optical, thermal, and mechanical properties. Studies have shown that AM exhibits greater second harmonic generation efficiency compared to potassium dihydrogen phosphate (KDP), making it a promising candidate for nonlinear optical applications (Babu, Bhagavannarayana, & Ramasamy, 2008); (Babu & Ramasamy, 2010).
Enhancement in Flotation Techniques
- The use of ammonium ions, including this compound, has shown significant improvements in the sulfidation flotation process of malachite, a copper carbonate mineral. This application is essential in mineral processing and extraction industries, where enhanced flotation performance can lead to better recovery of valuable minerals (Wu, Ma, Mao, Deng, & Wen, 2017).
Applications in Agriculture and Microbiology
- This compound plays a role in microbial processes, particularly in nitrogen assimilation. Studies have shown that it influences the metabolic pathways in microorganisms like Bradyrhizobium diazoefficiens, which are involved in nitrogen fixation, an essential process in agriculture for soil fertility (Waters, Mawhinney, & Emerich, 2020).
- It is also involved in processes like the photoreduction in Rhodospirillum rubrum, indicating its role in photosynthetic and protein metabolism interactions, which are crucial for understanding plant growth and development (Schick, 2004).
Role in Enzymatic Processes
- Research has indicated that ammonium, possibly including this compound, influences the activity of various oxidoreductases in wine yeasts. This effect is crucial for fermentation processes, which have a broad range of applications in food and beverage industries (Velikodnaia, Sarishvili, & Datunashvili, 1975).
Enhancing Industrial Microbial Production
- In industrial microbiology, particularly in the production of compounds like L-malate, this compound is used to enhance microbial production efficiency. It helps in balancing carbon and nitrogen absorption, leading to increased yields of biochemically synthesized products (Ding, Luo, Zhou, Chen, & Liu, 2018).
Photoluminescence and Electrical Characterization
- Studies on this compound have also delved into its photoluminescence properties and electrical characterization. These studies are significant for understanding its potential applications in optoelectronic devices and other areas where photoluminescent materials are used (Saravanan, Senthil, & Rajasekar, 2016).
Influence on Plant Metabolism
- This compound impacts plant metabolism, particularly in nitrogen assimilation and carbon metabolism. It is involved in processes that balance the pH during ammonium assimilation in plants, which is vital for understanding plant growth under different nitrogen sources (Peuke, Jeschke, Dietz, Schreiber, & Hartung, 1998).
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
20261-05-6 |
|---|---|
Fórmula molecular |
C4H9NO5 |
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
azanium;2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |
Clave InChI |
RMIOHTPMSWCRSO-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[NH4+].[NH4+] |
SMILES canónico |
C(C(C(=O)[O-])O)C(=O)O.[NH4+] |
| 6283-27-8 20261-05-6 |
|
Números CAS relacionados |
20261-05-6 5972-71-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



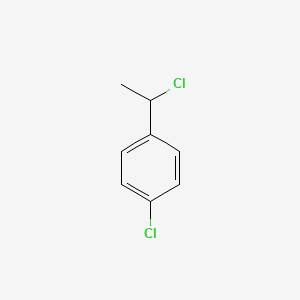

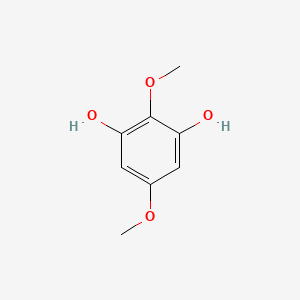
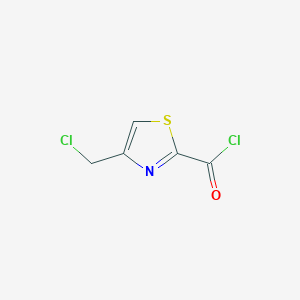


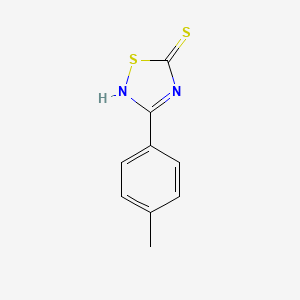
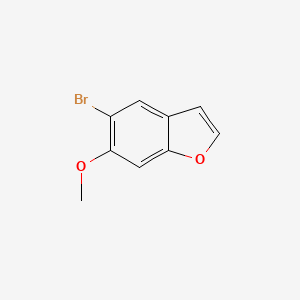

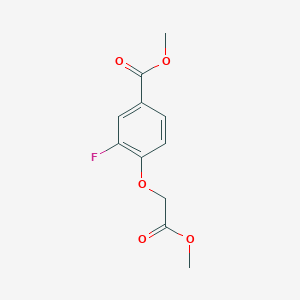
![N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride](/img/structure/B3049276.png)
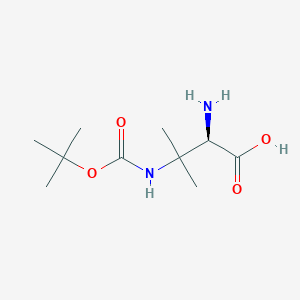
![4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline](/img/structure/B3049278.png)
